Cas no 1864525-39-2 (4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde)

4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde is a specialized heterocyclic compound featuring a thiazole core substituted with a chloro group at the 4-position and a 3-methoxyazetidin-1-yl moiety at the 2-position. The 5-carbaldehyde functionality enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for the construction of pharmacologically active molecules. Its structural complexity offers potential applications in medicinal chemistry, such as the development of novel bioactive agents. The compound’s well-defined reactivity profile and stability under standard conditions facilitate its use in multi-step synthetic routes. Careful handling is recommended due to the presence of reactive functional groups.
4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde structure
1864525-39-2 structure
Product Name:4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde
CAS No:1864525-39-2
MF:C8H9ClN2O2S
MW:232.687259435654
CID:5710062
PubChem ID:130547567
Update Time:2025-06-15

4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde
    • 1864525-39-2
    • EN300-725408
    • Inchi: 1S/C8H9ClN2O2S/c1-13-5-2-11(3-5)8-10-7(9)6(4-12)14-8/h4-5H,2-3H2,1H3
    • InChI Key: DWSFCAVMPFAGCI-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)SC(=N1)N1CC(C1)OC

Computed Properties

  • Exact Mass: 232.0073264g/mol
  • Monoisotopic Mass: 232.0073264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 70.7Ų

4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-725408-1.0g
4-chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde
1864525-39-2
1g
$0.0 2023-06-07

Additional information on 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde

Comprehensive Overview of 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS No. 1864525-39-2)

4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS No. 1864525-39-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole-derived aldehyde features a unique methoxyazetidine substituent, making it a valuable intermediate for synthesizing bioactive molecules. Its molecular structure combines a chloro-thiazole core with a formyl group, offering versatile reactivity for nucleophilic additions or condensation reactions. Researchers are particularly interested in its potential applications in drug discovery, especially for targeting enzyme inhibition or modulating protein-protein interactions.

The compound’s CAS No. 1864525-39-2 is frequently searched in academic and industrial databases, reflecting its relevance in modern synthetic chemistry. Recent trends highlight its utility in developing small-molecule inhibitors and covalent probes, aligning with the growing demand for precision therapeutics. The methoxyazetidine moiety enhances solubility and metabolic stability, addressing key challenges in medicinal chemistry. Additionally, its thiazole-carbaldehyde scaffold is pivotal for constructing heterocyclic libraries, a hot topic in combinatorial chemistry and high-throughput screening.

From an SEO perspective, queries like "synthesis of 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde" or "CAS 1864525-39-2 applications" dominate search engines, underscoring user interest in its synthetic pathways and industrial uses. Environmental and regulatory concerns have also driven searches for green chemistry alternatives involving this compound, emphasizing solvent-free reactions or catalytic methods. Its non-hazardous profile (under standard conditions) further supports its adoption in sustainable research.

Innovative applications of 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde extend to material science, where its aldehyde functionality facilitates polymer crosslinking or surface modifications. The compound’s role in photoredox catalysis and metal-organic frameworks (MOFs) is another emerging area, resonating with advancements in energy storage and catalysis. These interdisciplinary connections enhance its visibility in both academic literature and patent filings.

In summary, CAS No. 1864525-39-2 represents a multifaceted building block with broad utility across life sciences and materials engineering. Its structural features—chloro-thiazole, methoxyazetidine, and carbaldehyde—make it a cornerstone for innovation, while its alignment with AI-driven drug design and sustainable synthesis trends ensures continued relevance. Researchers and manufacturers alike prioritize this compound for its scalability and adaptability to cutting-edge technologies.

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